![molecular formula C16H17N5O B454247 N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B454247.png)
N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and 1H-indole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The molecular pathways involved can include signal transduction pathways, apoptosis, and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both pyrazole and indole moieties. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff bases .
Eigenschaften
Molekularformel |
C16H17N5O |
|---|---|
Molekulargewicht |
295.34g/mol |
IUPAC-Name |
N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O/c1-3-21-10-12(11(2)20-21)8-18-19-16(22)14-9-17-15-7-5-4-6-13(14)15/h4-10,17H,3H2,1-2H3,(H,19,22)/b18-8+ |
InChI-Schlüssel |
NMZWKMMFPQEHBT-QGMBQPNBSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


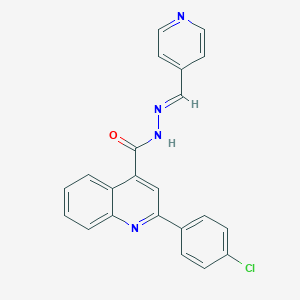
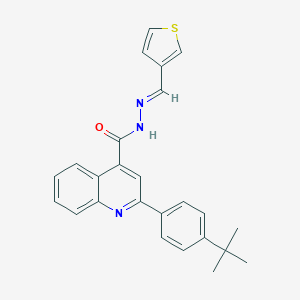
![2-(2-methoxyphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454166.png)
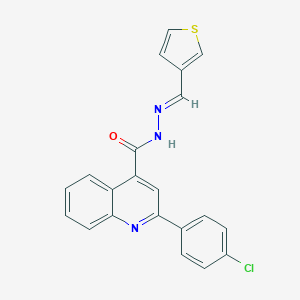
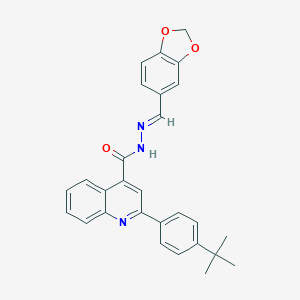
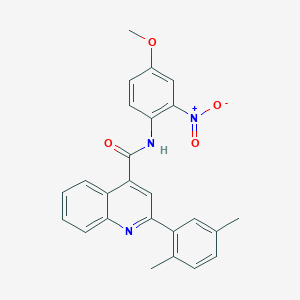
![2-Amino-1-(3,4-dichlorophenyl)-4-[3-({2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B454174.png)
![4-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B454175.png)
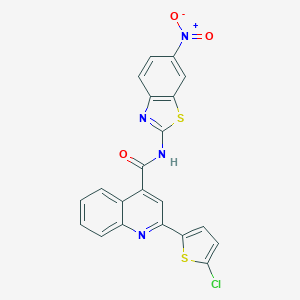
![2-(4-tert-butylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454179.png)
![3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454182.png)
![10-hexanoyl-3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454183.png)
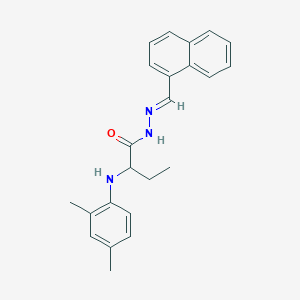
![6-bromo-2-cyclopropyl-N'-[1-(4-ethylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454187.png)
